Cas no 68128-94-9 (Formyltetrathiafulvalene)

Formyltetrathiafulvalene (F-TTF) is a functionalized derivative of tetrathiafulvalene (TTF), characterized by the presence of a formyl group (–CHO) attached to the TTF core. This modification enhances its electron-accepting properties, making it a valuable building block in organic electronics and molecular materials. F-TTF is particularly notable for its role in the synthesis of conductive and redox-active compounds, as well as its utility in supramolecular chemistry and charge-transfer complexes. Its ability to undergo reversible redox reactions and form stable radical species contributes to its application in organic semiconductors, sensors, and electrochemical devices. The compound’s structural versatility allows for further functionalization, enabling tailored material design.
Formyltetrathiafulvalene structure
Formyltetrathiafulvalene structure
商品名:Formyltetrathiafulvalene
CAS番号:68128-94-9
MF:C7H4OS4
メガワット:232.3661
MDL:MFCD00130128
CID:968921
PubChem ID:125307682

Formyltetrathiafulvalene 化学的及び物理的性質

名前と識別子

    • 2-(1,3-dithiol-2-ylidene)-1,3-dithiole-4-carbaldehyde
    • Formyltetrathiafulvalene
    • Formyl-TTF
    • [2,2'-Bi(1,3-dithiolylidene)]-4-carboxaldehyde
    • NSC369045
    • 4-monoformyl-tetrathiafulvalene
    • F0285
    • [2,2'-Bi(1,3-dithiolylidene)]-4-carbaldehyde
    • T72824
    • 2-(2H-1,3-dithiol-2-ylidene)-2H-1,3-dithiole-4-carbaldehyde
    • 4-Formyltetrathiafulvalene
    • MFCD00130128
    • SCHEMBL9292734
    • NSC-369045
    • CS-0373794
    • DTXSID30321053
    • 68128-94-9
    • MDL: MFCD00130128
    • インチ: 1S/C7H4OS4/c8-3-5-4-11-7(12-5)6-9-1-2-10-6/h1-4H
    • InChIKey: NDJHQJARYXJFDI-UHFFFAOYSA-N
    • ほほえんだ: S1C(C([H])=O)=C([H])S/C/1=C1\SC([H])=C([H])S\1

計算された属性

  • せいみつぶんしりょう: 231.91449944g/mol
  • どういたいしつりょう: 231.91449944g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 293
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 118
  • 疎水性パラメータ計算基準値(XlogP): 2.2

じっけんとくせい

  • ゆうかいてん: 111.0 to 115.0 deg-C

Formyltetrathiafulvalene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F701098-10mg
Formyltetrathiafulvalene
68128-94-9
10mg
$ 50.00 2022-06-04
A2B Chem LLC
AB74359-100mg
Formyl-ttf
68128-94-9 98%
100mg
$121.00 2024-04-19
Aaron
AR003RDV-50mg
ForMyltetrathiafulvalene
68128-94-9 98%
50mg
$53.00 2023-12-13
A2B Chem LLC
AB74359-1g
Formyl-ttf
68128-94-9 >98.0%(GC)
1g
$372.00 2024-04-19
Ambeed
A753497-100mg
FOrmyl-ttf
68128-94-9 95%
100mg
$116.0 2025-02-27
eNovation Chemicals LLC
Y1236832-250mg
ForMyltetrathiafulvalene
68128-94-9 98%
250mg
$220 2025-02-25
eNovation Chemicals LLC
Y1236832-100mg
ForMyltetrathiafulvalene
68128-94-9 98%
100mg
$155 2025-02-27
Ambeed
A753497-250mg
FOrmyl-ttf
68128-94-9 95%
250mg
$231.0 2025-02-27
abcr
AB331767-1 g
Formyltetrathiafulvalene; 98%
68128-94-9
1g
€540.70 2022-03-25
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
F0285-1G
Formyltetrathiafulvalene
68128-94-9 >98.0%(GC)
1g
¥3490.00 2024-04-16

Formyltetrathiafulvalene 関連文献

Formyltetrathiafulvaleneに関する追加情報

Formyltetrathiafulvalene (CAS No. 68128-94-9): A Versatile Compound in Modern Chemical Research

Formyltetrathiafulvalene, with the chemical formula C4H2O2S4, is a fascinating molecule that has garnered significant attention in the field of organic chemistry and materials science. Its unique structure, featuring a central four-membered ring composed of sulfur atoms and attached formyl groups, makes it a valuable candidate for various applications, including catalysis, electron transport, and organic synthesis. This compound, identified by the CAS number CAS No. 68128-94-9, has been extensively studied for its potential in developing novel materials and pharmaceuticals.

The structural motif of Formyltetrathiafulvalene is reminiscent of tetrathiafulvalene (TF), a well-known electron donor in organic electronics. However, the presence of formyl groups (-CHO) introduces additional reactivity, enabling a wide range of chemical transformations. This dual functionality has made it an attractive scaffold for designing molecules with tailored properties. The compound's ability to undergo oxidation and reduction cycles while maintaining structural integrity has been particularly intriguing for researchers exploring energy storage solutions.

In recent years, Formyltetrathiafulvalene has been investigated for its role in photochemical reactions. Its formyl groups can participate in condensation reactions with various nucleophiles, leading to the formation of complex organic structures. These reactions have implications in the synthesis of polymers and high-performance materials. Moreover, the compound's photoreactivity has been exploited in the development of light-sensitive materials for applications such as photovoltaics and optoelectronics.

One of the most exciting areas of research involving Formyltetrathiafulvalene is its application as a building block in medicinal chemistry. The formyl group provides a reactive site for further functionalization, allowing chemists to design molecules with specific biological activities. For instance, derivatives of this compound have been explored as potential inhibitors of enzymes involved in metabolic pathways relevant to diseases such as cancer and diabetes. Preliminary studies suggest that certain modifications can enhance binding affinity and selectivity, making them promising candidates for drug development.

The electron-rich nature of tetrathiafulvalene-based compounds like Formyltetrathiafulvalene has also led to investigations in supramolecular chemistry. Researchers have utilized its ability to form stable complexes with transition metals and other organic molecules to create intricate molecular architectures. These complexes exhibit unique electronic properties that are useful in designing molecular sensors and catalysts. The versatility of Formyltetrathiafulvalene in this context underscores its importance as a versatile chemical entity.

The synthesis of Formyltetrathiafulvalene involves multi-step organic reactions that require precise control over reaction conditions. Typically, it is synthesized from readily available precursors through a series of condensation and cyclization steps. Advances in synthetic methodologies have enabled the production of high-purity samples, which are essential for rigorous characterization and application studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are commonly employed to elucidate the structure and confirm the identity of the compound.

In conclusion, Formyltetrathiafulvalene (CAS No. 68128-94-9) is a multifaceted compound with significant potential across various domains of chemical research. Its unique structure and reactivity make it an invaluable tool for developing new materials, pharmaceuticals, and energy storage technologies. As research continues to uncover new applications for this molecule, it is likely to remain at the forefront of innovation in synthetic chemistry and materials science.

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